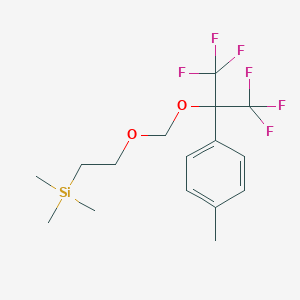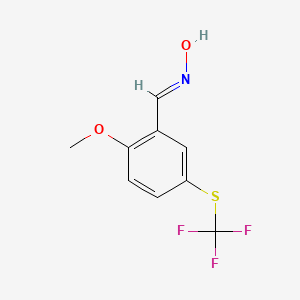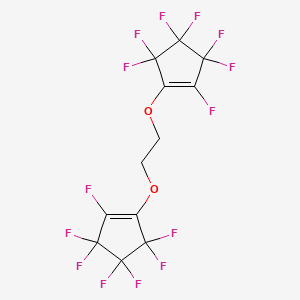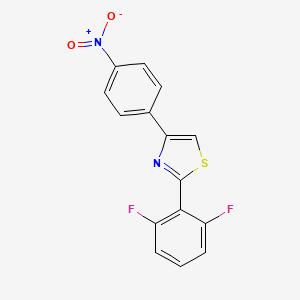
2-Bromo-4-(trifluoromethylthio)anisole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-4-(trifluoromethylthio)anisole (2-Br-4-TFA) is a compound of interest in the field of synthetic organic chemistry. It belongs to a family of compounds known as trifluoromethylthioanisoles, which are characterized by the presence of a trifluoromethylthio group attached to an anisole ring. 2-Br-4-TFA has been studied extensively due to its unique chemical properties, which make it a useful reagent in various synthetic reactions.
Mecanismo De Acción
2-Bromo-4-(trifluoromethylthio)anisole is a reagent that acts as a nucleophile, meaning that it can react with electrophiles to form covalent bonds. It is able to do this because it contains a trifluoromethylthio group, which is electron-rich and can react with electron-deficient compounds. In addition, the trifluoromethylthio group is also able to form hydrogen bonds with other molecules, making it an effective catalyst for certain reactions.
Biochemical and Physiological Effects
2-Bromo-4-(trifluoromethylthio)anisole has been found to have a number of biochemical and physiological effects, including the inhibition of certain enzymes, the inhibition of certain metabolic pathways, and the modulation of gene expression. In particular, 2-Bromo-4-(trifluoromethylthio)anisole has been found to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. In addition, 2-Bromo-4-(trifluoromethylthio)anisole has been found to modulate the expression of certain genes, including those involved in the regulation of cell proliferation and differentiation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Bromo-4-(trifluoromethylthio)anisole is a useful reagent for laboratory experiments due to its ability to react with electrophiles and form covalent bonds. In addition, it is relatively stable and can be stored for long periods of time without significant degradation. However, it is important to note that 2-Bromo-4-(trifluoromethylthio)anisole is a hazardous compound and should be handled with caution. In addition, it can be toxic if ingested and should be kept away from food and beverages.
Direcciones Futuras
The potential future directions for 2-Bromo-4-(trifluoromethylthio)anisole include its use in the development of new pharmaceuticals, the exploration of its potential as an enzyme inhibitor, and the investigation of its role in modulating gene expression. In addition, further research could be conducted on its potential applications in the synthesis of polymers and its ability to react with other compounds in solution. Finally, further research could be conducted on its potential toxicity and the mechanisms by which it is metabolized in the body.
Métodos De Síntesis
The synthesis of 2-Bromo-4-(trifluoromethylthio)anisole is typically accomplished by the reaction of 4-methylthiophenol with bromine in the presence of a base, such as triethylamine or pyridine. The reaction is carried out at room temperature and is typically complete within 30 minutes. The product is then isolated and purified by column chromatography.
Aplicaciones Científicas De Investigación
2-Bromo-4-(trifluoromethylthio)anisole has been used in various scientific research applications, including in the synthesis of pharmaceuticals, in the study of enzyme-catalyzed reactions, and in the synthesis of polymers. In particular, 2-Bromo-4-(trifluoromethylthio)anisole has been used in the synthesis of a variety of pharmaceuticals, including antimalarials, antifungals, and antibiotics.
Propiedades
IUPAC Name |
2-bromo-1-methoxy-4-(trifluoromethylsulfanyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF3OS/c1-13-7-3-2-5(4-6(7)9)14-8(10,11)12/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWPWQSKWXBPJLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)SC(F)(F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-(trifluoromethylthio)anisole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-[4-(Trifluoromethoxy)phenyl]dimethyl malonate](/img/structure/B6311884.png)




![1,2-Bis[4-(cyclohexyloxy)phenyl]-1,1,2,2-tetrafluoroethane](/img/structure/B6311933.png)